4-butoxy-N-(2,4-dichlorophenyl)benzamide
Description
4-Butoxy-N-(2,4-dichlorophenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 2,4-dichlorophenyl substituent on the amide nitrogen. This compound’s structural features position it as a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
IUPAC Name |
4-butoxy-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHCQHRBNHNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Physicochemical Properties
- Butoxy vs. Amino Groups: The butoxy group in the target compound contributes to higher lipophilicity (logP) compared to the amino group in 4-amino-N-(2,4-dichlorophenyl)benzamide. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Chlorine Position : The 2,4-dichlorophenyl moiety is a common pharmacophore in antimicrobial and anticancer agents. Its presence in multiple analogs (e.g., ) suggests its role in target binding via halogen bonding or hydrophobic interactions.
Impact of Heterocyclic Moieties
- Thiazole-Containing Derivatives: Compounds like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide () exhibit distinct bioactivity due to the thiazole ring’s ability to mimic purine bases, making them suitable for kinase inhibition.
- Tetrazole Derivatives : N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide () incorporates a tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity—features absent in the butoxy-substituted target compound .
Functional Group Modifications
- Sulfonyl and Sulfamoyl Groups : Analogs like 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () demonstrate how sulfonyl groups improve binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The target compound’s butoxy group may instead favor interactions with lipid-rich environments .
- Hydroxy and Methoxy Substituents: 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide () and 4-butoxy-N-(2-phenoxyethyl)benzamide () highlight how polar groups like hydroxyl or phenoxy can alter solubility and metabolic pathways compared to non-polar substituents .
Research Findings and Trends
- Synthetic Flexibility : The target compound’s butoxy group allows for straightforward modifications (e.g., elongation to hexyloxy) to optimize pharmacokinetics, whereas rigid heterocycles (e.g., thiazole in ) limit such tuning .
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